linolenic acid propoxylated monoesters
Description
Properties
CAS No. |
104666-24-2 |
|---|---|
Molecular Formula |
C6H9NO6 |
Synonyms |
linolenic acid propoxylated monoesters |
Origin of Product |
United States |
Synthetic Methodologies for Linolenic Acid Propoxylated Monoesters
Esterification Pathways and Reaction Mechanisms
The initial step in forming the target molecule involves creating an ester bond between linolenic acid and a propylene (B89431) glycol-derived moiety. This can be accomplished through direct esterification or transesterification.
Direct esterification involves the reaction of linolenic acid with propylene glycol. This process is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. fao.org The reaction mechanism proceeds via the classical Fischer-Speier esterification pathway.
The mechanism is initiated by the protonation of the carbonyl oxygen of the linolenic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of propylene glycol. This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking hydroxyl group to one of the original hydroxyls of the carboxylic acid, forming a good leaving group (water). The elimination of a water molecule and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the propylene glycol monoester of linolenic acid. The process is reversible and often requires the removal of water to drive the equilibrium toward the product side. ncsu.edu
Kinetic studies on the esterification of unsaturated fatty acids, including linolenic acid, with methanol (B129727) using sulfuric acid as a catalyst have shown that the reaction conversion increases with temperature and catalyst concentration. researchgate.net While using a different alcohol, these studies provide insight into the reactivity of linolenic acid in esterification. The activation energy for the esterification of linolenic acid has been determined to be lower than that for oleic and linoleic acids, suggesting a faster reaction rate under similar conditions. researchgate.net
An alternative and common industrial route is the transesterification of a linolenic acid ester, typically a triglyceride found in vegetable oils like linseed or soybean oil, with propylene glycol. fao.orgscholaris.ca This reaction is generally base-catalyzed, using catalysts such as sodium hydroxide (B78521) or sodium methoxide. saudijournals.com
The mechanism begins with the deprotonation of propylene glycol by the strong base catalyst to form a propylene glycolate (B3277807) anion (an alkoxide). This potent nucleophile then attacks the electrophilic carbonyl carbon of one of the ester groups in the triglyceride. This results in the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the original ester bond and releasing a diglyceride anion. The final products are the propylene glycol monoester and, after proton exchange, the diglyceride. The reaction continues with the remaining ester groups on the glyceride backbone until a mixture of propylene glycol monoesters, diesters, and residual glycerides is formed. saudijournals.com The reaction is driven to completion by using an excess of propylene glycol. fao.org
Propoxylation Reactions and Catalytic Systems
The second major stage of the synthesis is propoxylation, which involves the ring-opening addition of propylene oxide to the free hydroxyl group of the linolenic acid monoester formed in the first stage.
The addition of propylene oxide to the hydroxyl group of the propylene glycol monoester of linolenic acid is a ring-opening reaction that can be catalyzed by either acids or bases. researchgate.net The choice of catalyst influences the regioselectivity of the ring-opening.
Base-Catalyzed Mechanism : In the presence of a basic catalyst like potassium hydroxide (KOH), the hydroxyl group of the monoester is deprotonated to form an alkoxide. This alkoxide then acts as the nucleophile, attacking one of the carbon atoms of the propylene oxide ring. The attack preferentially occurs at the less sterically hindered methylene (B1212753) (CH₂) carbon, leading to the formation of a secondary alcohol upon ring-opening. This is known as the normal addition product. osti.gov
Acid-Catalyzed Mechanism : Under acidic conditions, the oxygen atom of the propylene oxide ring is first protonated by the catalyst. This protonation makes the epoxide more reactive towards nucleophilic attack. The hydroxyl group of the monoester then attacks the more substituted methine (CH) carbon of the epoxide ring. This regioselectivity occurs because the positive charge in the transition state is better stabilized on the more substituted carbon. This pathway results in the formation of a primary alcohol, known as the abnormal addition product. acs.org
Research indicates that for the reaction of fatty acids with propylene oxide, basic catalysts are preferred as they mainly form the desired monoesters with minimal formation of diester byproducts, which are more prevalent when using acid catalysts. researchgate.net
The choice of catalyst is critical for controlling the propoxylation reaction's efficiency and product distribution. Both homogeneous and heterogeneous catalysts can be employed.
Homogeneous Catalysts : These catalysts are soluble in the reaction medium. researchgate.net For propoxylation, common homogeneous catalysts include strong bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH), and acids like sulfuric acid. researchgate.netresearchgate.net Basic catalysts generally provide good reaction rates and high selectivity for the mono-propoxylated product. researchgate.net However, a significant drawback is the difficulty in separating the catalyst from the final product, often requiring neutralization and washing steps that can generate waste.
Heterogeneous Catalysts : These are solid catalysts that are insoluble in the reaction mixture. Examples include ion-exchange resins and certain metal oxides. researchgate.net The primary advantage of heterogeneous catalysts is their ease of separation from the product mixture via simple filtration, which allows for catalyst recycling and simplifies product purification. researchgate.net While potentially offering a greener process, they may exhibit lower reaction rates compared to their homogeneous counterparts due to mass transfer limitations. researchgate.net
| Catalyst Type | Phase | Examples | Advantages | Disadvantages |
|---|---|---|---|---|
| Homogeneous Base | Liquid | KOH, NaOH | High reaction rate, Good selectivity for monoesters researchgate.net | Difficult to separate from product, Requires neutralization/washing steps |
| Homogeneous Acid | Liquid | H₂SO₄ | Effective for ring-opening | Promotes formation of diester byproducts researchgate.net, Corrosive, Difficult to separate |
| Heterogeneous Basic | Solid | Anion-exchange resins | Easy separation and recycling, Reduced waste generation | Potentially lower activity than homogeneous catalysts, Mass transfer limitations researchgate.net |
| Heterogeneous Acidic | Solid | Cation-exchange resins (e.g., Amberlyst) | Easy separation and recycling, Less corrosive than mineral acids | Can promote side reactions, May have lower activity |
Kinetic studies provide crucial information on reaction rates, influencing factors, and mechanism validation. The kinetics of the reaction between fatty acids and propylene oxide in the presence of basic catalysts have been investigated. Research has found this reaction to be first order with respect to the fatty acid, first order with respect to propylene oxide, and first order with respect to the catalyst concentration. researchgate.net
The propoxylation reaction rate is influenced by several factors, including temperature, pressure, and catalyst loading. The reaction of a primary hydroxyl group (from the initial propylene glycol monoester) with propylene oxide results in a secondary hydroxyl group, which is less reactive. osti.gov This means that the rate of the second propoxylation step (addition of another propylene oxide unit) is slower than the first.
While specific kinetic data for the propoxylation of linolenic acid monoesters is not extensively detailed in the public literature, data from related esterification reactions of unsaturated fatty acids can provide context for the initial ester formation step.
| Fatty Acid | Reaction | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Linolenic Acid | Esterification with Methanol | 13.35 kJ/mol | researchgate.net |
| Linoleic Acid | Esterification with Methanol | 43.42 kJ/mol | researchgate.netekb.eg |
| Oleic Acid | Esterification with Methanol | 45.51 kJ/mol | researchgate.netekb.eg |
This data illustrates the relative reactivity for the esterification step, a precursor to propoxylation.
Multi-Step Synthesis Strategies for Controlled Product Formation
Achieving a well-defined linolenic acid propoxylated monoester requires a strategic, multi-step approach. This is primarily to manage the reactivity of the different functional groups within the linolenic acid molecule: the carboxylic acid head and the three double bonds in its hydrocarbon tail. A common strategy involves the pre-functionalization of the double bonds to prevent undesired side reactions during the propoxylation step.
Pre-functionalization of Linolenic Acid (e.g., Epoxidation)
The first critical step in a controlled synthesis is the epoxidation of the linolenic acid molecule. Linolenic acid's three double bonds are susceptible to reaction under the conditions typically used for propoxylation. To protect these sites and introduce new functionalities, the double bonds are converted into epoxide (oxirane) rings.
This transformation is commonly achieved through the Prilezhaev reaction, which utilizes a peroxy acid (peracid) as the oxidizing agent. analis.com.my The peracid is often generated in situ by reacting a carboxylic acid, such as formic or acetic acid, with hydrogen peroxide in the presence of a mineral acid catalyst. acs.organalis.com.my The reaction mechanism involves the transfer of an oxygen atom from the peracid to the double bond, forming the epoxide ring. analis.com.my The process can be performed in a solvent like toluene (B28343) to manage viscosity and improve mass transfer. analis.com.my Alternatively, chemo-enzymatic methods using immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435®), can catalyze the formation of the peracid, offering high stability and the potential for catalyst reuse. analis.com.my The result of this step is epoxidized linolenic acid, a molecule where the original sites of unsaturation are now stable, three-membered ether rings.
Ring-Opening Reactions with Propylene Oxide
With the double bonds protected as epoxides, the next step focuses on the carboxylic acid group. The synthesis of the propoxylated monoester occurs via a ring-opening polymerization of propylene oxide, initiated by the linolenic acid. In this reaction, the carboxylic acid group of the (epoxidized) linolenic acid acts as the active hydrogen compound.
The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH), or a more complex catalyst like a hydrotalcite. google.com The process involves the deprotonation of the carboxylic acid to form a carboxylate anion. This anion then acts as a nucleophile, attacking a molecule of propylene oxide and opening its strained three-membered ring. This initial reaction forms an ester linkage and generates a new alkoxide. This alkoxide can then attack another propylene oxide molecule, continuing the chain growth. The number of propylene oxide units added (the degree of propoxylation) is controlled by the stoichiometric ratio of propylene oxide to linolenic acid. This step results in the formation of epoxidized linolenic acid propoxylated monoester. If the final application requires the reactivity of the oxirane rings, the product is used as is. Otherwise, the epoxide rings can be subsequently opened through hydrolysis or alcoholysis to form polyols. justia.comkasetsart.orgmdpi.com
Reaction Optimization and Process Engineering
The efficiency, yield, and selectivity of linolenic acid propoxylated monoester synthesis are highly dependent on carefully controlled reaction conditions. Process engineering principles are applied to optimize key parameters, ensuring the production of a final product with the desired specifications, such as a specific length of the poly(propylene oxide) chain and minimal byproducts.
Influence of Temperature, Pressure, and Stoichiometry on Yield and Selectivity
Temperature, pressure, and reactant stoichiometry are critical variables that must be precisely managed to maximize product yield and selectivity.
Temperature: The propoxylation of fatty acids is typically conducted at elevated temperatures, generally in the range of 140-200°C. huntsman.com Higher temperatures increase the reaction rate but can also promote undesirable side reactions. For instance, in the preceding epoxidation step, temperatures above 60°C can lead to the premature opening of the oxirane ring. sciepub.com During propoxylation, excessive temperatures can cause degradation of the fatty acid chain or the polyether chain. Optimization studies aim to find a temperature that provides a reasonable reaction rate without compromising the integrity of the product. researchgate.net
Pressure: The reaction is carried out in a pressurized reactor. Since propylene oxide is a low-boiling-point liquid (34°C), applying pressure is necessary to maintain it in the liquid phase at the required reaction temperatures. This ensures a sufficient concentration of the monomer is available in the reaction mixture to facilitate efficient chain growth.
Stoichiometry: The molar ratio of propylene oxide to linolenic acid is the primary determinant of the average length of the polyether chain attached to the fatty acid. A higher ratio of propylene oxide will result in a longer poly(propylene oxide) chain, which in turn influences the final properties of the monoester, such as its hydrophilicity and surface activity. Precise control over the stoichiometry is essential for producing esters with a consistent and targeted degree of propoxylation. Similarly, in the epoxidation step, the stoichiometry of hydrogen peroxide to the number of double bonds affects the conversion to oxirane. analis.com.my
| Parameter | Typical Range | Effect on Yield and Selectivity |
|---|---|---|
| Temperature | 140-200°C (Propoxylation) | Increases reaction rate. If too high, can lead to side reactions like oxirane ring cleavage or product degradation. sciepub.comresearchgate.net |
| Pressure | Above atmospheric | Maintains propylene oxide in the liquid phase, ensuring sufficient reactant concentration. |
| Stoichiometry (Propylene Oxide:Linolenic Acid) | Variable | Controls the average length of the poly(propylene oxide) chain, a key determinant of product properties. |
| Catalyst Concentration | 0.25-2.5% (example) | Affects reaction rate. Excessive catalyst can lead to side reactions like saponification if water is present. mdpi.com |
Solvent Effects in Linolenic Acid Propoxylated Monoester Synthesis
The choice of solvent, or the decision to run the reaction neat (solvent-free), can have a significant impact on the synthesis of linolenic acid propoxylated monoesters.
In the epoxidation stage, solvents like toluene are often used. analis.com.my The solvent helps to dissolve the fatty acid and control the viscosity of the reaction medium, which can become high, limiting mass transfer. analis.com.my However, for environmental reasons, there is a push to reduce the use of volatile organic solvents. sciepub.com
For the propoxylation step, the reaction can be performed in bulk (neat) or with the aid of an inert solvent. huntsman.com Performing the reaction without a solvent is often preferred from an industrial and environmental standpoint as it maximizes reactor throughput and avoids a costly and energy-intensive solvent removal step. However, the polarity of the reaction medium can influence reaction kinetics. In some cases, protic solvents can inhibit reactions by forming hydrogen bonds with reactants, while aprotic solvents may have less of an effect. frontiersin.org The solvent can also play a role in catalyst solubility and activity. Therefore, the decision to use a solvent is a trade-off between process efficiency, reaction control, and environmental considerations.
Post-Synthesis Purification and Isolation Techniques
Following the synthesis, the crude product is a mixture containing the desired linolenic acid propoxylated monoester, unreacted starting materials, the catalyst, and potential byproducts. A multi-step purification process is required to isolate the final product to the required purity.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For linolenic acid propoxylated monoesters, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete map of the proton and carbon frameworks, confirming the covalent linkages between the linolenic acid backbone and the propoxylated chain.
The ¹H NMR spectrum of a linolenic acid propoxylated monoester is characterized by distinct regions corresponding to the fatty acid chain and the propylene (B89431) glycol ether linkage. Protons on the linolenic acid moiety exhibit characteristic signals: olefinic protons (–CH=CH–) are observed in the downfield region, typically between 5.30 and 5.40 ppm. The bis-allylic protons (–CH=CH–CH₂ –CH=CH–) are found at approximately 2.80 ppm, while the allylic protons (–CH₂ –CH=CH–) resonate around 2.05 ppm. The terminal methyl group (–CH₃) of the linolenic acid chain appears at approximately 0.97 ppm.
The propoxylated portion of the molecule gives rise to a set of characteristic signals. The methine proton (–OCH(CH₃)–) and the methylene (B1212753) protons (–OCH₂–) of the propylene glycol unit that is esterified with the linolenic acid will show complex multiplets due to their diastereotopic nature. The methyl group of the propylene glycol unit (–OCH(CH₃)–) typically appears as a doublet around 1.1-1.3 ppm. The protons on the terminal hydroxyl-bearing propylene glycol unit will have distinct chemical shifts.
| Proton Type | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Olefinic | -CH=CH- | 5.30 - 5.40 | m |
| Bis-allylic | =CH-CH₂-CH= | ~2.80 | t |
| Ester α-CH₂ | -CH₂-COO- | ~2.30 | t |
| Allylic | -CH₂-CH=CH- | ~2.05 | q |
| Propoxylated Chain | -O-CH₂-CH(CH₃)-O- | 3.40 - 4.20 | m |
| Propoxylated Methyl | -CH(CH₃)-O- | 1.10 - 1.30 | d |
| Terminal Methyl (Fatty Acid) | -CH₂-CH₃ | ~0.97 | t |
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift, typically in the range of 172-174 ppm. The olefinic carbons of the linolenic acid chain resonate between 127 and 132 ppm. The carbons of the propoxylated chain appear in the 65-75 ppm region, with the methyl carbons of the propylene glycol units appearing upfield around 16-19 ppm.
| Carbon Type | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| Carbonyl | -COO- | 172 - 174 |
| Olefinic | -CH=CH- | 127 - 132 |
| Propoxylated Methylene | -O-CH₂- | ~70 - 75 |
| Propoxylated Methine | -O-CH- | ~65 - 70 |
| Ester α-CH₂ | -CH₂-COO- | ~34 |
| Aliphatic Chain | -CH₂- | 22 - 32 |
| Bis-allylic | =CH-CH₂-CH= | ~25.6 |
| Propoxylated Methyl | -CH(CH₃)-O- | 16 - 19 |
| Terminal Methyl (Fatty Acid) | -CH₂-CH₃ | ~14.3 |
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. It would show correlations between adjacent protons in the linolenic acid chain (e.g., olefinic protons with allylic protons) and within the propoxylated chain, helping to trace the connectivity of the carbon skeleton. chemicalbook.comchemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.comnih.gov This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the olefinic proton signals would correlate with the olefinic carbon signals, and the propoxylated chain protons would correlate with their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. chemicalbook.com This technique is particularly powerful for confirming the ester linkage, as it would show a correlation between the protons on the methylene group of the propylene glycol unit (adjacent to the ester oxygen) and the carbonyl carbon of the linolenic acid.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule, offering a characteristic "fingerprint."
Infrared (IR) Spectroscopy : The IR spectrum of linolenic acid propoxylated monoester would be dominated by a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. hmdb.caresearchgate.netsigmaaldrich.com Other key absorptions include the C-H stretching vibrations of the aliphatic chain (2850-3000 cm⁻¹), the =C-H stretching of the alkene groups (~3010 cm⁻¹), and the broad O-H stretching band (around 3400 cm⁻¹) from the terminal hydroxyl group of the propoxylated chain. researchgate.net The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region between 1000 and 1300 cm⁻¹. hmdb.ca
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to the non-polar bonds in the molecule. nist.govfao.org The C=C stretching vibrations of the linolenic acid's double bonds would give rise to strong signals around 1655 cm⁻¹. umt.edu The C-C stretching of the aliphatic backbone would also be prominent. Raman spectroscopy is an excellent tool for studying the degree of unsaturation in the fatty acid chain. nist.govumt.edu
| Vibrational Mode | Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | -OH | ~3400 (broad) | - |
| =C-H Stretch | Alkene | ~3010 | ~3010 |
| C-H Stretch | Alkane | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch | Ester | ~1740 (strong) | ~1740 |
| C=C Stretch | Alkene | ~1655 | ~1655 (strong) |
| C-O Stretch | Ester/Ether | 1000 - 1300 | - |
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
For a compound like linolenic acid propoxylated monoester, direct analysis by GC-MS may be challenging due to its low volatility. However, GC-MS is an invaluable tool for assessing the purity of the starting materials (linolenic acid and propylene glycol) and for analyzing any volatile byproducts of the synthesis. libretexts.org To make the monoester more amenable to GC analysis, derivatization, such as silylation of the terminal hydroxyl group, can be employed. libretexts.org
The mass spectrum of the derivatized monoester would exhibit a molecular ion peak (or a related ion such as [M-H]⁺ or [M+Na]⁺), confirming the molecular weight. The fragmentation pattern would provide structural information. Key fragmentation pathways for esters include cleavage at the bonds adjacent to the carbonyl group. For propoxylated structures, fragmentation often occurs along the polyether chain, leading to a series of ions separated by the mass of the propylene oxide unit (58 Da). Analysis of these fragments allows for the determination of the length of the propoxylated chain.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the characterization of non-volatile and thermally labile compounds like this compound. This technique is particularly adept at analyzing complex mixtures, providing both separation and identification of individual components. In the analysis of these monoesters, LC-MS is invaluable for determining the distribution of propoxy groups and identifying any unreacted linolenic acid or residual catalysts.
The process typically involves a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer, often equipped with an electrospray ionization (ESI) source. nih.gov ESI is a soft ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ions of the monoesters. The separation is achieved on a C18 column, with a mobile phase gradient, for instance, a mixture of acetonitrile (B52724) and water with a modifier like ammonium (B1175870) acetate (B1210297), to ensure efficient elution and ionization. nih.gov
Researchers have successfully employed LC-MS/MS (tandem mass spectrometry) for the quantitative analysis of various polyunsaturated fatty acids, including linolenic acid, in complex matrices. nih.govthermofisher.com These methods can be adapted for this compound to achieve high sensitivity and specificity. thermofisher.com The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances the precision of quantification by monitoring specific precursor-to-product ion transitions. mdpi.comnih.gov
Table 1: Illustrative LC-MS Parameters for Analysis of Linolenic Acid Derivatives
| Parameter | Value | Reference |
| LC System | Quaternary Pump, Column Oven, Degasser | nih.gov |
| Column | C18 reversed-phase | nih.gov |
| Mobile Phase | Acetonitrile/Water with Ammonium Acetate | nih.gov |
| Flow Rate | 0.21 mL/min | nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | nih.gov |
| Interface Temp. | 300 °C | nih.gov |
| Desolvation Line Temp. | 250 °C | nih.gov |
| Heat Block Temp. | 400 °C | nih.gov |
Chromatographic Separation Techniques
Chromatographic methods are fundamental for both the qualitative and quantitative analysis of this compound, enabling the separation and quantification of individual components within a sample.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of fatty acids. jppres.comnih.gov However, due to the high boiling points of fatty acids and their esters, derivatization is often necessary to convert them into more volatile compounds. jppres.comnih.gov For this compound, a similar derivatization step, such as transesterification to form fatty acid methyl esters (FAMEs), would be required prior to GC analysis. s4science.atnih.gov
The GC-FID method offers high precision and accuracy for quantification. jppres.comnih.gov The flame ionization detector provides a response that is proportional to the mass of carbon, making it an excellent choice for quantifying the hydrocarbon-rich fatty acid esters. nih.gov The separation is typically performed on a capillary column with a polar stationary phase, which allows for the separation of FAMEs based on their chain length and degree of unsaturation. nih.gov
Table 2: Typical GC-FID Validation Parameters for Fatty Acid Analysis
| Parameter | Result | Reference |
| Linearity (r²) | > 0.999 | mdpi.com |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL | mdpi.com |
| Limit of Quantitation (LOQ) | 0.63 - 1.63 µg/mL | mdpi.com |
| Recovery | 85.6% - 114.1% | nih.gov |
| Precision (RSD) | 0.83% - 7.43% | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative scale separations of this compound. nih.gov For analytical purposes, reversed-phase HPLC with a UV or evaporative light scattering detector (ELSD) is commonly employed. nih.govnih.gov The separation of different monoester species can be achieved based on the number of propoxy units and the length of the fatty acid chain.
Preparative HPLC allows for the isolation of specific fractions of the monoester mixture for further structural elucidation or for use in other applications. The choice of column and mobile phase is critical for achieving the desired separation. C18 columns are widely used, and the mobile phase often consists of a mixture of organic solvents like acetonitrile and methanol (B129727) with water. nih.govnih.gov To enhance detection, especially for compounds lacking a strong chromophore, derivatization to form fluorescent esters, such as 9-anthrylmethyl esters, can be performed. researchgate.net
Thermal Analysis Methods (e.g., TGA, DSC) for Phase Behavior Investigation
Thermal analysis techniques are crucial for understanding the physical properties and stability of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition profile of the monoesters. The onset of weight loss in a TGA curve indicates the temperature at which the compound begins to degrade. semanticscholar.org
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to investigate phase transitions such as melting, crystallization, and glass transitions. researchgate.netnih.gov The melting and crystallization profiles obtained from DSC provide valuable information about the purity and polymorphic behavior of the monoesters. researchgate.net For instance, a broad melting peak may suggest the presence of a mixture of isomers or oligomers with different numbers of propoxy units. The DSC data can be complemented by other techniques to provide a comprehensive understanding of the material's thermal properties. researchgate.net
Table 3: Illustrative Thermal Events Determined by DSC for Fatty Acid-Related Compounds
| Thermal Event | Temperature Range (°C) | Observation | Reference |
| Melting Point | Varies with saturation | Endothermic peak | semanticscholar.org |
| Crystallization | Varies with saturation | Exothermic peak | researchgate.net |
| Decomposition | > 120 °C | Endothermic/Exothermic events | semanticscholar.org |
Structure Performance Relationships in Applied Chemistry
Impact of Propoxylation Degree on Molecular Conformation and Intermolecular Interactions
The degree of propoxylation, which refers to the number of propylene (B89431) oxide units added to the linolenic acid molecule, plays a pivotal role in determining the three-dimensional shape (conformation) and the nature of interactions between molecules. While specific research on linolenic acid propoxylated monoesters is limited, the principles of polymer chemistry allow for an informed discussion of the expected effects.
Increasing the length of the polyoxypropylene chain introduces greater flexibility to the molecule. This is because the ether linkages in the propoxylated chain have lower rotational energy barriers compared to the carbon-carbon bonds of the fatty acid backbone. This increased conformational freedom can lead to a more coiled and entangled molecular structure in the bulk liquid.
Influence of Linolenic Acid Isomerism on Ester Derivative Behavior
Linolenic acid naturally exists as alpha-linolenic acid (ALA), an omega-3 fatty acid with cis double bonds at the 9, 12, and 15 positions. However, other isomers, such as gamma-linolenic acid (GLA, an omega-6 fatty acid) and conjugated linolenic acids (CLAs), exist. The geometry of these double bonds significantly influences the shape of the fatty acid chain and, consequently, the properties of its propoxylated ester derivatives.
Cis double bonds introduce a distinct kink in the hydrocarbon chain, preventing the molecules from packing closely together. This generally leads to a lower melting point and viscosity compared to their saturated or trans-isomeric counterparts. Propoxylated monoesters derived from cis-linolenic acid isomers are therefore expected to exhibit better low-temperature fluidity.
Trans isomers, on the other hand, have a more linear and rigid structure, allowing for more efficient molecular packing. This can result in higher melting points and viscosities. The presence of trans isomers in the starting linolenic acid, which can be formed during processing, would likely lead to propoxylated monoesters with different rheological properties.
Conjugated linolenic acids, where the double bonds are not separated by a methylene (B1212753) group, have a more planar and rigid structure. This can enhance their reactivity and potential for polymerization, which would be a key consideration in their use as chemical intermediates. The specific arrangement of double bonds in different isomers will also affect their susceptibility to oxidation, with conjugated systems often showing different oxidation pathways and rates.
Investigations into Performance as Base Fluids in Lubricant Formulations
The unique combination of a long, unsaturated hydrocarbon tail and a flexible polar head group makes this compound interesting candidates for bio-based lubricant base fluids. Their performance is a function of their tribological, rheological, and stability characteristics.
The tribological performance of a lubricant is its ability to reduce friction and wear between moving surfaces. The polar ester and ether groups in this compound can adsorb onto metal surfaces, forming a protective film that prevents direct metal-to-metal contact. The long fatty acid chain contributes to the strength and durability of this film.
A hypothetical representation of tribological data for a bio-lubricant based on a propoxylated fatty acid ester compared to a conventional mineral oil is presented below.
| Lubricant | Wear Scar Diameter (mm) | Coefficient of Friction |
| Mineral Oil (ISO VG 46) | 0.55 | 0.12 |
| Propoxylated Fatty Acid Ester | 0.48 | 0.10 |
| This table is illustrative and based on general performance trends of bio-lubricants versus mineral oils. Actual values for this compound would require experimental verification. |
Rheology, the study of the flow of matter, is crucial for lubricants. Key properties include viscosity, which is a measure of a fluid's resistance to flow, and the viscosity index (VI), which describes how much the viscosity changes with temperature. A high VI is desirable for lubricants operating over a wide temperature range.
The viscosity of this compound is expected to increase with the degree of propoxylation, as longer polymer chains lead to greater intermolecular entanglement. The inherent structure of linolenic acid, with its multiple double bonds, generally results in lower viscosity compared to saturated fatty acids of the same carbon number.
The following table illustrates the expected trend in rheological properties as a function of the degree of propoxylation, based on general principles of polymer science.
| Degree of Propoxylation (n) | Kinematic Viscosity at 40°C (cSt) | Kinematic Viscosity at 100°C (cSt) | Viscosity Index (Calculated) |
| 1 | 35 | 7.5 | 180 |
| 5 | 50 | 10.0 | 195 |
| 10 | 75 | 14.0 | 210 |
| This table is a hypothetical representation of expected trends and not based on experimental data for this compound. |
A major challenge for lubricants derived from unsaturated fatty acids is their susceptibility to oxidation. The presence of three double bonds in linolenic acid makes it particularly prone to attack by oxygen, leading to the formation of hydroperoxides, which can then decompose and polymerize to form sludge and varnish. This process increases the viscosity and acidity of the lubricant, degrading its performance.
Propoxylation itself is not expected to significantly alter the inherent oxidative instability of the linolenic acid backbone. However, the addition of the polyether chain may dilute the concentration of unsaturated sites, and the steric hindrance provided by the propoxy groups could offer some minor protection to the double bonds. The primary approach to improving the oxidation stability of these bio-based lubricants would be the inclusion of antioxidant additives.
Research on the oxidative stability of various fatty acid esters has shown that stability decreases with an increasing number of double bonds. For instance, ethyl linolenate has a significantly lower oxidation induction time compared to methyl oleate (B1233923) (one double bond) and methyl linoleate (B1235992) (two double bonds).
| Fatty Acid Ester | Number of Double Bonds | Oxidation Stability (Induction Time, hours) |
| Methyl Stearate | 0 | > 40 |
| Methyl Oleate | 1 | 15.1 |
| Methyl Linoleate | 2 | 3.4 |
| Ethyl Linolenate | 3 | 0.4 |
| Data sourced from studies on fatty acid methyl and ethyl esters and is indicative of the trend expected for propoxylated derivatives. |
Role as Chemical Intermediates in Polymer and Resin Synthesis
The functional groups present in this compound—the double bonds in the fatty acid chain and the terminal hydroxyl group of the propoxylated chain—make them valuable as chemical intermediates in the synthesis of polymers and resins.
The double bonds can be utilized in various polymerization reactions, including free-radical polymerization, epoxidation followed by ring-opening, and metathesis. This allows for the incorporation of the flexible, hydrophobic linolenic acid moiety into a polymer backbone, which can impart properties such as improved flexibility, impact resistance, and hydrophobicity.
The terminal hydroxyl group can react with isocyanates to form polyurethanes, with carboxylic acids or anhydrides to form polyesters, and with epoxides to form epoxy resins. In these applications, the linolenic acid propoxylated monoester acts as a bio-based polyol. The length of the propoxylated chain can be tailored to control the crosslink density and the resulting mechanical properties of the final polymer. For example, a longer propoxy chain would lead to a lower crosslink density and a more flexible, elastomeric material.
The use of these derivatives in coatings, adhesives, sealants, and elastomers is an active area of research, driven by the desire to replace petroleum-based components with renewable alternatives.
Mechanism of Action in Industrial Biocidal Applications (General Principles)
The biocidal efficacy of fatty acid derivatives, including this compound, is fundamentally linked to their chemical structure and their interaction with microbial cells. As amphipathic molecules, they possess both a hydrophobic fatty acid tail and a more hydrophilic head group, a characteristic that drives their accumulation at interfaces, such as the microbial cell membrane. The primary mode of antimicrobial action is the disruption of the physical and physiological integrity of the cell envelope.
Current understanding suggests that the antimicrobial mechanism is not due to a single, specific target but rather a cascade of disruptive events initiated at the cell surface. nih.gov Theories on the action of unsaturated fatty acids like linolenic acid include the alteration of membrane hydrophobicity, interference with cell-to-cell communication, and the uncoupling of adenosine (B11128) triphosphate (ATP) production. nih.gov Furthermore, these compounds can inhibit enzymes crucial for processes like fatty acid synthesis, further hampering microbial growth and proliferation. nih.govmdpi.com
The antimicrobial activity of fatty acids and their esters is influenced by factors such as chain length and the degree of unsaturation. nih.gov Generally, long-chain unsaturated fatty acids demonstrate significant inhibitory activity against a range of bacteria. nih.govasm.org The introduction of propoxylation to a linolenic acid monoester is anticipated to modify its solubility and surfactant properties, potentially enhancing its ability to interact with and penetrate the complex layers of the microbial cell wall and membrane.
The cell membrane is the primary target for the biocidal action of linolenic acid and its esters. Their surfactant-like properties enable them to intercalate into the lipid bilayer of microbial membranes. asm.orgnih.gov This insertion disrupts the highly organized structure, leading to a number of detrimental consequences for the microorganism.
One of the most immediate effects is an increase in membrane permeability. mdpi.com This compromises the membrane's function as a selective barrier, causing the leakage of essential intracellular components such as ions (e.g., potassium), metabolites, and even low-molecular-weight proteins. mdpi.comnih.gov This loss of cellular contents disrupts the electrochemical gradients necessary for vital cellular processes.
The interaction of these compounds with the membrane can also lead to depolarization of the membrane potential, which is critical for energy production through oxidative phosphorylation. nih.govnih.gov By disrupting the electron transport chain, these fatty acid derivatives can effectively shut down the cell's energy supply. asm.org
Morphological studies of bacteria treated with fatty acids like linolenic acid have revealed significant damage to the cell structure. This includes abnormalities on the cell surface and intracellularly, ultimately leading to cell lysis and death. nih.gov The ability of linolenic acid to cause such extensive damage is a key factor in its effectiveness as a biocidal agent. nih.govnih.gov For instance, against Staphylococcus aureus, the antimicrobial activity of linolenic acid is directly attributed to its capacity to disrupt the bacterial cell membrane, resulting in cell lysis. nih.gov
The following table presents research findings on the minimum inhibitory concentration (MIC) of linolenic acid against various bacteria, illustrating its antimicrobial efficacy.
| Bacterium | Linolenic Acid MIC (µg/mL) | Reference Strain |
| Staphylococcus aureus | 1024 | - |
| Staphylococcus aureus | 1560 | - |
| Staphylococcus aureus | 600 | NCTC50581 |
| Staphylococcus aureus | 10 (µL/mL) | ATCC 25293 |
| Methicillin-resistant S. aureus (MRSA) | 20 (µL/mL) | Clinical Isolate |
Environmental Fate and Degradation Pathways of Linolenic Acid Propoxylated Monoesters
Biodegradation Mechanisms in Environmental Compartments
The primary route of degradation for linolenic acid propoxylated monoesters in the environment is through microbial activity. The presence of an ester linkage and a fatty acid chain makes these molecules a viable carbon source for a wide range of microorganisms.
Under aerobic conditions , following the initial hydrolysis, the released linolenic acid undergoes β-oxidation. This well-established metabolic pathway involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. bu.edu The propoxylated alcohol moiety is expected to degrade more slowly, likely through a process involving the cleavage of the ether linkages.
Under anaerobic conditions , the degradation pathway is more complex. The initial hydrolysis of the ester bond still occurs, releasing the fatty acid. The anaerobic degradation of unsaturated long-chain fatty acids like linolenic acid is believed to commence with the saturation of the double bonds, followed by the β-oxidation pathway, similar to aerobic processes. nih.govresearchgate.net This process is carried out by syntrophic bacteria in cooperation with methanogens, which consume the intermediates like acetate (B1210297) and hydrogen. nih.govresearchgate.netasm.org Studies on other unsaturated fatty acids show that distinct microbial communities may be specialized for their degradation compared to saturated fatty acids. nih.gov The anaerobic degradation of the propoxylated chain is expected to be significantly slower.
The critical first step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by extracellular lipases, enzymes that are widespread in environmental microorganisms, including bacteria and fungi. libretexts.orgscielo.br These enzymes cleave the ester linkage, releasing the free fatty acid (linolenic acid) and the propoxylated alcohol. libretexts.org
The products of this initial hydrolysis are then available for further microbial metabolism as described above.
Abiotic Degradation Processes
In addition to biodegradation, this compound can be degraded by non-biological chemical processes in the environment, primarily hydrolysis and photodegradation.
The ester linkage in this compound is susceptible to abiotic hydrolysis in aqueous environments. This reaction involves the splitting of the ester bond by water to yield the parent fatty acid and the propoxylated alcohol. libretexts.org The rate of this reaction is highly dependent on pH and temperature. While generally slow at neutral pH and ambient environmental temperatures, the rate increases significantly in acidic or alkaline conditions and at higher temperatures. researchgate.net
Studies on the hydrolysis of various fatty acid esters in subcritical water demonstrate that the reaction typically follows first-order kinetics. researchgate.net The activation energy for this process can be influenced by steric hindrance from the acyl and alkyl chains. researchgate.net While specific kinetic data for this compound are not available, the table below, derived from research on analogous fatty acid methyl esters, illustrates how temperature affects the hydrolysis rate constant.
Table 1: Illustrative First-Order Rate Constants for Hydrolysis of Analogous Fatty Acid Esters at Various Temperatures
Data derived from studies on methyl esters in subcritical water. This table is for illustrative purposes to show the effect of temperature and chain length on hydrolysis rates and does not represent the exact kinetics of this compound.
| Fatty Acid Ester | Temperature (K) | Rate Constant (k, min-1) |
|---|---|---|
| Methyl Laurate (C12) | 483 | 0.0031 |
| Methyl Laurate (C12) | 523 | 0.024 |
| Methyl Palmitate (C16) | 483 | 0.0025 |
| Methyl Palmitate (C16) | 523 | 0.021 |
Data adapted from Khuwijitjaru et al. (2004) for analogous compounds. researchgate.net
The linolenic acid portion of the molecule, being a polyunsaturated fatty acid, is particularly susceptible to photodegradation. The presence of multiple double bonds makes it a target for photo-oxidation, a process initiated by the absorption of light, particularly UV radiation from sunlight. nih.gov This can lead to the formation of lipid hydroperoxides and subsequent degradation products.
Table 2: Factors Influencing Photodegradation of Analogous Ester Compounds (Phthalic Acid Esters)
This table illustrates key factors affecting the photodegradation of esters in water, based on studies of phthalate (B1215562) esters. It is intended to show general principles that may apply to this compound.
| Parameter | Condition for Maximal Degradation | Significance |
|---|---|---|
| Photosensitizer (TiO₂) | 2.0 g/L | Provides a surface for reaction and generates reactive oxygen species. |
| pH | 6.0 | Affects the surface charge of the sensitizer (B1316253) and the stability of the ester. |
| Oxidant (H₂O₂) | 2.0% | Generates hydroxyl radicals which are highly reactive and accelerate degradation. |
| UV Radiation | Continuous | Provides the energy to initiate the photochemical reactions. |
Data principles adapted from Hu et al. (2003) for analogous compounds. nih.gov
Environmental Partitioning and Distribution Modeling
The distribution of this compound in the environment is dictated by its physicochemical properties, which arise from its amphipathic nature. The long, nonpolar linolenic acid chain imparts hydrophobic character, while the propoxylated chain adds a degree of polarity. This structure suggests that the compound will partition between different environmental compartments.
Due to its significant hydrophobic portion, the molecule is expected to have a high octanol-water partition coefficient (Kow). Consequently, it will tend to adsorb to soil organic carbon and sediment rather than remaining dissolved in the water column. This partitioning behavior reduces its concentration in the aqueous phase but can lead to its accumulation in solids. researchgate.net The potential for bioaccumulation in aquatic or terrestrial organisms also exists due to its lipophilic nature.
Environmental fate models, such as multimedia fugacity models, can be used to predict the distribution of a chemical in the environment. researchgate.net These models use the chemical's properties (like Kow, vapor pressure, and degradation rates) to estimate its concentration in compartments such as air, water, soil, and sediment. For a compound like linolenic acid propoxylated monoester, a model would likely predict low partitioning to air due to low volatility, and significant partitioning to soil and sediment.
Table 3: Conceptual Model of Environmental Partitioning for this compound
This table provides a qualitative prediction of the likely distribution based on the compound's chemical structure.
| Environmental Compartment | Predicted Partitioning Tendency | Rationale |
|---|---|---|
| Water | Low to Medium | The hydrophobic fatty acid chain limits water solubility. |
| Soil (Organic Carbon) | High | The long, nonpolar alkyl chain will adsorb strongly to organic matter. |
| Sediment | High | Similar to soil, the compound will partition from the water column to sediment. |
| Air | Low | Expected to have low vapor pressure due to its high molecular weight. |
| Biota | Medium to High | The lipophilic nature suggests a potential for bioaccumulation in fatty tissues. |
Adsorption to Soil and Sediment Matrices
The adsorption of this compound to soil and sediment is a significant process influencing their environmental mobility and bioavailability. Non-ionic surfactants, in general, exhibit a tendency to adsorb to particulate matter, which can reduce their concentration in the water column and subsequent bioavailability. oup.com The extent of this adsorption is influenced by the properties of both the chemical and the environmental matrix.
The hydrophobic linolenic acid portion of the molecule and the degree of propoxylation are key factors determining the adsorption coefficient (Koc). Generally, for non-ionic surfactants like alcohol ethoxylates, a longer alkyl chain leads to increased adsorption. oup.comnih.gov It is therefore expected that the C18 chain of linolenic acid would result in significant adsorption. The propoxy chain, being more hydrophobic than an ethoxy chain of similar length, would also contribute to this partitioning behavior.
Table 1: Representative Soil Organic Carbon-Water Partitioning Coefficients (Koc) for Non-ionic Surfactants
| Surfactant Type | Koc (L/kg) | Reference |
|---|---|---|
| Alcohol Ethoxylates (C9-11, <2.5 EO) | 1288 | europa.eu |
| Alcohol Ethoxylates (C12-C18) | 257 - 5772 | nih.gov |
This table is illustrative and provides data for structurally related non-ionic surfactants to infer the potential adsorption behavior of this compound.
The adsorption of these monoesters is also dependent on the characteristics of the soil and sediment, such as organic carbon content and clay mineralogy. nih.gov Higher organic carbon content generally leads to greater adsorption of hydrophobic organic compounds.
Volatilization Potential from Environmental Surfaces
The volatilization potential of this compound from environmental surfaces such as water and soil is expected to be low. Volatility is primarily governed by a compound's vapor pressure and its Henry's Law constant. libretexts.orgca.gov
Fatty acid esters, in general, have low volatility, which decreases with increasing carbon chain length. mdpi.com The high molecular weight of this compound, combining a C18 fatty acid with a propoxy chain, results in a very low vapor pressure.
The Henry's Law constant (H) is a measure of the partitioning of a chemical between air and water and is crucial for assessing volatilization from moist soil and water surfaces. epa.gov For non-ionic surfactants, H values are generally low, indicating a preference for the aqueous phase over the gas phase. While no specific H value is available for this compound, the structural characteristics suggest it would be low.
Table 2: Factors Influencing the Volatilization Potential of this compound
| Physicochemical Property | Expected Value/Characteristic | Implication for Volatilization |
|---|---|---|
| Molecular Weight | High | Lowers vapor pressure, reducing volatilization. |
| Vapor Pressure | Low | Limits the rate of evaporation from surfaces. mdpi.com |
| Henry's Law Constant | Low | Indicates low partitioning from water to air. libretexts.orgcopernicus.org |
| Water Solubility | Low to Moderate | Influences partitioning, but high molecular weight is the dominant factor for volatility. |
Given these properties, significant volatilization of this compound from soil or water is not considered a major environmental transport pathway.
Identification and Characterization of Environmental Metabolites
The biodegradation of this compound is the primary pathway for their removal from the environment. This process involves the breakdown of the parent molecule into smaller, simpler compounds by microorganisms. The expected degradation pathway would involve the initial cleavage of the ester bond, followed by the degradation of the resulting fatty acid and propoxylated alcohol moieties.
The biodegradation of similar non-ionic surfactants, such as alcohol ethoxylates (AEOs), has been studied and can provide insights into the likely metabolites of this compound. nih.govpjoes.com The primary biodegradation of AEOs can occur via two main pathways: central fission of the molecule to form a fatty alcohol and a polyethylene (B3416737) glycol (PEG), or ω-oxidation of the ethoxy chain followed by its shortening. nih.govpjoes.com
For this compound, the initial and most probable step is the enzymatic hydrolysis of the ester linkage, catalyzed by esterases, to yield linolenic acid and a propoxylated alcohol. nih.govnih.gov
Linolenic Acid Propoxylated Monoester + H₂O → Linolenic Acid + Propoxylated Alcohol
Following this initial cleavage, the two resulting molecules would undergo further degradation.
Linolenic Acid: As a naturally occurring fatty acid, linolenic acid is readily biodegradable by microorganisms through the β-oxidation pathway, where the fatty acid chain is sequentially shortened. nih.gov
Propoxylated Alcohol: The propoxylated alcohol moiety is also expected to be biodegradable. The degradation of alcohol propoxylates, while generally slower than that of alcohol ethoxylates, proceeds through the shortening of the poly(propylene glycol) (PPG) chain. researchgate.net
The ultimate biodegradation of this compound would result in the formation of carbon dioxide, water, and biomass. However, under certain environmental conditions, intermediate metabolites may transiently accumulate.
Table 3: Potential Environmental Metabolites of this compound
| Parent Compound | Initial Degradation Step | Potential Primary Metabolites | Further Degradation Products |
|---|---|---|---|
| Linolenic Acid Propoxylated Monoester | Ester Hydrolysis | Linolenic Acid | Shorter-chain fatty acids (via β-oxidation) |
This table outlines the expected degradation pathway and resulting metabolites based on the chemical structure of the compound and knowledge of the degradation of similar non-ionic surfactants.
The rate and extent of biodegradation will depend on various environmental factors, including temperature, pH, oxygen availability, and the presence of adapted microbial communities. nih.gov
Future Research Directions and Emerging Paradigms
Development of Sustainable and Green Synthetic Routes for Linolenic Acid Propoxylated Monoesters
The synthesis of this compound traditionally involves processes that may utilize non-renewable resources and generate significant waste. Future research is expected to pivot towards more environmentally benign methodologies. A primary focus will be the utilization of renewable feedstocks. Linolenic acid itself is derived from plant oils, such as linseed oil, which aligns with the use of bio-based materials. nih.govmdpi.com The propoxylation step, however, typically relies on propylene (B89431) oxide, a petrochemical derivative. A key research avenue will be the development of bio-based propylene oxide or alternative propoxylating agents derived from renewable sources.
Furthermore, green synthetic routes will emphasize waste minimization and the use of safer solvents. rsc.org Research into solvent-free reaction conditions or the use of green solvents like supercritical fluids or ionic liquids could significantly reduce the environmental footprint of the manufacturing process. nih.gov Enzymatic catalysis, using lipases for the transesterification step, presents a promising green alternative to conventional chemical catalysts, offering high specificity and milder reaction conditions. nih.gov The optimization of such biocatalytic processes can lead to higher yields and purity, reducing the need for energy-intensive purification steps. csic.es
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Synthesis | Emerging Green Synthesis |
| Feedstock | Petrochemical-based propylene oxide | Bio-based propylene oxide, renewable sources |
| Catalyst | Homogeneous acid/base catalysts | Heterogeneous catalysts, biocatalysts (lipases) |
| Solvents | Volatile organic compounds (VOCs) | Solvent-free systems, supercritical CO2, ionic liquids |
| Energy Input | High temperature and pressure | Milder reaction conditions, lower energy consumption |
| Waste Generation | Significant by-products and catalyst waste | Minimized waste, catalyst recycling |
Exploration of Novel Catalytic Systems for Enhanced Reaction Efficiency
Catalysis is at the heart of chemical synthesis, and the development of novel catalytic systems is crucial for improving the efficiency and selectivity of linolenic acid propoxylated monoester production. Current industrial processes for propoxylation often rely on basic catalysts like potassium hydroxide (B78521), which can lead to side reactions and difficulties in catalyst removal. google.com Future research will likely focus on heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby improving process economics and reducing waste.
Zeolites and other microporous materials with tailored acidity and pore structures are being investigated as shape-selective catalysts for alkoxylation reactions. These materials can offer better control over the degree of propoxylation and the distribution of monoester isomers. Additionally, the development of bifunctional catalysts that can facilitate both the propoxylation and esterification steps in a one-pot synthesis would represent a significant advancement in process intensification. researchgate.net For instance, solid acid catalysts could be designed to promote the ring-opening of propylene oxide and subsequent esterification of linolenic acid. Research into nanocatalysts and single-atom catalysts may also unlock new possibilities for achieving high activity and selectivity under mild conditions.
Advanced Computational Modeling for Predictive Synthesis and Performance
The use of advanced computational modeling and simulation is set to revolutionize the design and optimization of chemical processes. For this compound, computational tools can be employed to predict reaction kinetics, catalyst performance, and the physicochemical properties of the final product. nih.gov Molecular modeling techniques, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms at the atomic level, providing insights into catalyst design and the optimization of reaction conditions. biofueljournal.com
Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the performance of different linolenic acid propoxylated monoester structures in various applications. By correlating molecular descriptors with macroscopic properties like surfactancy, lubricity, or thermal stability, these models can guide the synthesis of tailor-made molecules with desired functionalities, reducing the need for extensive experimental screening. nih.gov This in-silico approach can accelerate the development cycle and lead to the discovery of novel structures with enhanced performance characteristics.
Integration into Circular Economy Principles in Chemical Manufacturing
The concept of a circular economy, which aims to eliminate waste and promote the continual use of resources, is gaining significant traction in the chemical industry. ellenmacarthurfoundation.orgrenewablematter.eu For this compound, integrating circular economy principles involves considering the entire lifecycle of the product, from raw material sourcing to end-of-life management. A key aspect is the use of linolenic acid from sustainably managed agricultural sources or from waste streams of the food and biofuel industries. mdpi.com
The manufacturing process itself should be designed to minimize waste and energy consumption, as outlined in the principles of green chemistry. researchgate.net This includes the recycling of catalysts and solvents, as well as the valorization of any by-products. At the end of their useful life, products containing this compound should be designed for biodegradability or recyclability. Research into the biodegradation pathways of these compounds will be essential to ensure their environmental compatibility. Furthermore, exploring the chemical recycling of these esters back to their constituent monomers (linolenic acid and propylene glycol) could close the loop and create a truly circular manufacturing process. spe.orggsconlinepress.com
Table 2: Circular Economy Strategies for this compound
| Lifecycle Stage | Circular Economy Strategy |
| Raw Material Sourcing | Utilization of linolenic acid from agricultural waste streams. |
| Manufacturing | Implementation of green chemistry principles, catalyst and solvent recycling. |
| Product Use | Design for durability and extended lifespan in relevant applications. |
| End-of-Life | Development of biodegradable formulations, chemical recycling to monomers. |
Application in Emerging Advanced Materials and Functional Formulations
The unique molecular structure of this compound, combining a flexible polyether chain with a reactive unsaturated fatty acid tail, makes them attractive candidates for a variety of advanced materials and functional formulations. Future research will likely explore their use as building blocks for novel polymers and composites. The unsaturation in the linolenic acid chain can be exploited for cross-linking reactions, leading to the formation of biodegradable and bio-based thermosets or elastomers. researchgate.netresearchgate.net
In the realm of functional formulations, these esters could find applications as high-performance surfactants, emulsifiers, or dispersing agents in cosmetics, pharmaceuticals, and agrochemicals. nih.govmdpi.com Their amphiphilic nature can be fine-tuned by controlling the length of the propoxy chain, allowing for the creation of specialized delivery systems for active ingredients. Furthermore, their potential as bio-lubricants and additives in coatings and inks is an area ripe for exploration, driven by the demand for sustainable alternatives to petroleum-based products. The development of smart materials, such as stimuli-responsive polymers incorporating these esters, could open up new frontiers in areas like drug delivery and self-healing materials.
Q & A
Q. How can researchers ensure the stability of linolenic acid derivatives during high-temperature processing (e.g., extrusion)?
- Methodology : Calculate retention using the formula: Retention (%) = (Post-processing content / Pre-processing content) × 100 . Employ a completely randomized design with replicates to assess oxidative stability. Statistical tools like SAS can model variance in retention data under different thermal or mechanical conditions .
Q. What are the best practices for synthesizing and characterizing this compound?
- Methodology : Use deuterated internal standards (e.g., glycidyl ester of deuterated palmitic acid) to enhance LC-TOFMS accuracy during synthesis . Characterize chemical bonds via structural analysis (e.g., identifying 4 double bonds, 1 hydroxyl group, and 13 rotatable bonds in linolenic acid) . Validate purity using ≥99% reference standards and pharmacopeial traceability where applicable .
Q. How do researchers distinguish linolenic acid isomers (e.g., α-linolenic vs. γ-linolenic acid) in biological samples?
- Methodology : Apply single-ion monitoring (SIM) chromatograms to isolate isomers based on fatty acid chain positions (e.g., differentiating α- and γ-linolenate via retention times and fragmentation patterns) . Cross-reference with lipidomic databases for structural confirmation .
Q. What statistical frameworks are suitable for analyzing linolenic acid’s metabolic effects in preclinical studies?
- Methodology : Follow NIH guidelines for experimental reporting, including PRISMA flowcharts for systematic reviews and PICO frameworks to structure hypotheses . Use meta-analyses to reconcile conflicting data (e.g., α-linolenic acid’s uncertain impact on diabetes risk, RR = 0.68 [95% CI: 0.33–1.39]) .
Advanced Research Questions
Q. How can contradictions in α-linolenic acid retention data across studies be resolved?
- Methodology : Conduct sensitivity analyses to identify confounding variables (e.g., extrusion temperature, antioxidant presence). Use subgroup stratification (e.g., polyunsaturated vs. saturated matrices) and report variance metrics (I² >50% indicates high heterogeneity) . Replicate studies under controlled conditions with four replicates per treatment to minimize bias .
Q. What experimental designs optimize the detection of trace-level MCPD esters derived from linolenic acid in vegetable oils?
- Methodology : Employ LC-TOFMS with SIM mode to achieve detection limits of 4–25 μg/kg for diesters. Use deuterated internal standards (e.g., MCPD-d5 di-oleate) to correct matrix effects . Validate results via spiked recovery experiments in refined, bleached, and deodorized (RBD) oils .
Q. How do researchers model the role of this compound in lipid signaling pathways?
- Methodology : Use in vitro neuronal or adipocyte models to assess DHA/EPA conversion rates. Apply flux balance analysis to quantify α-linolenic acid’s contribution to membrane phospholipid synthesis . Monitor outcomes like insulin resistance or neurogenesis using knockout cell lines .
Q. What strategies mitigate sampling errors when analyzing heterogeneous particulate samples containing linolenic acid derivatives?
- Methodology : Follow ISO-compliant subsampling protocols , including incremental materialization and粉碎 steps to ensure homogeneity. Calculate sampling errors (sFE) using Ingamells’ sampling constant (IHL) and report propagated uncertainties in concentration estimates .
Q. How can linolenic acid’s epigenetic effects be rigorously evaluated in human trials?
- Methodology : Design randomized controlled trials (RCTs) with GRADE criteria to assess evidence quality. Measure adipose tissue fatty acid concentrations via GC-MS and correlate with epigenetic markers (e.g., DNA methylation at FADS2 loci) . Use FINER criteria to ensure feasibility, novelty, and ethical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
